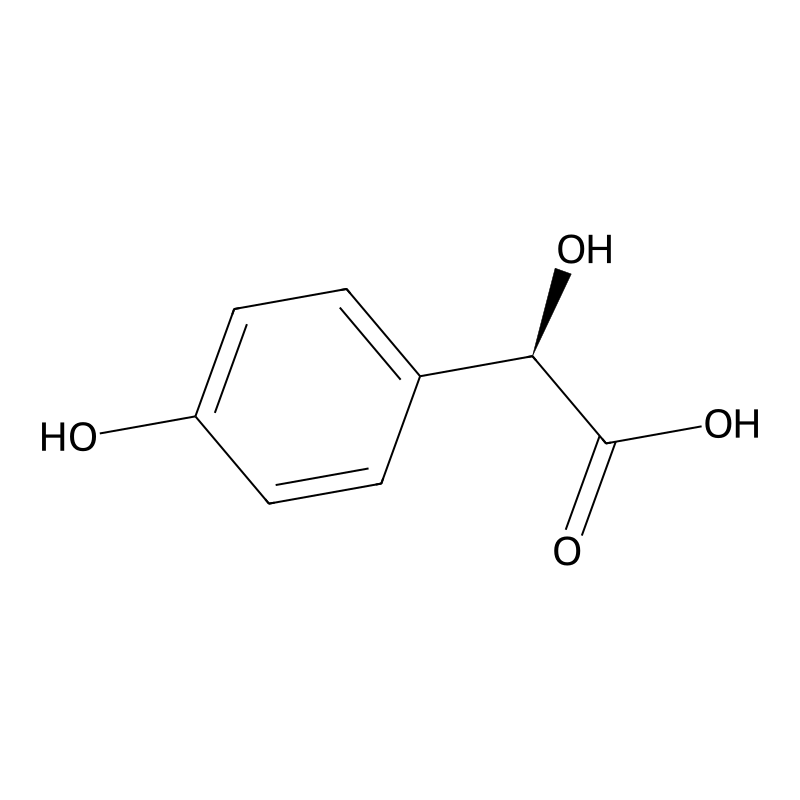

(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, also known as hydroxy (4-hydroxyphenyl)acetic acid, is an organic compound with the molecular formula C8H10O5 and a molecular weight of 186.16 g/mol. This compound features hydroxyl groups on both the phenyl ring and the acetic acid moiety, contributing to its unique chemical properties. It is primarily recognized for its potential applications in scientific research and pharmaceuticals due to its structural characteristics and biological activities .

- Oxidation: This can lead to the formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

- Reduction: The product may yield 4-hydroxyphenylethanol.

- Substitution: This involves forming 4-hydroxyphenylacetate esters.

These reactions showcase the compound's versatility in organic synthesis and its potential as a building block for more complex molecules .

(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid exhibits several biological activities, including:

- Anti-inflammatory properties: It has been investigated for its ability to reduce inflammation.

- Antioxidant effects: The compound may help in neutralizing free radicals, thereby protecting cells from oxidative stress.

- Enzyme kinetics studies: It is utilized in research to explore metabolic pathways involving phenolic compounds .

The synthesis of (R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid typically involves hydroxylation of phenylacetic acid derivatives. A common synthetic route includes:

- Reaction of 4-hydroxybenzaldehyde with glyoxylic acid in the presence of a base.

- Hydrolysis of the resulting intermediate to yield the desired product.

The reaction conditions often require refluxing in an aqueous or organic solvent under controlled temperature and pH settings. Industrial production methods may involve similar synthetic routes but are scaled up for efficiency, incorporating purification steps such as crystallization and filtration .

(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid has diverse applications across various fields:

- Chemical Research: Used as a reagent in organic synthesis.

- Biological Research: Investigated for its role in enzyme kinetics and metabolic pathways.

- Pharmaceutical Industry: Explored for potential therapeutic uses, particularly in anti-inflammatory and antioxidant formulations.

- Agrochemical Production: Its properties make it suitable for developing specialty chemicals .

(R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid can be compared with several structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Hydroxyphenylacetic acid | C8H8O3 | Lacks an additional hydroxyl group; different reactivity. |

| 2-Hydroxyphenylacetic acid | C8H8O3 | Hydroxyl group on ortho position; distinct properties. |

| (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid | C8H9NO3 | Contains an amino group; used primarily as a pharmaceutical impurity. |

The uniqueness of (R)-2-Hydroxy-2-(4-hydroxyphenyl)acetic acid lies in its dual hydroxylation, which enhances its reactivity and potential applications compared to other phenolic compounds . This compound's structural features provide it with distinct chemical behaviors that make it valuable in both research and industrial contexts.